molecular formula C17H34O3 B126733 3-hydroxyheptadecanoic Acid CAS No. 40165-89-7

3-hydroxyheptadecanoic Acid

Cat. No.: B126733
CAS No.: 40165-89-7
M. Wt: 286.4 g/mol
InChI Key: FWZUXWSQLNHYIC-UHFFFAOYSA-N
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Description

3-Hydroxy Heptadecanoic Acid is a hydroxylated fatty acid with the molecular formula C17H34O3. It is a component of lipopolysaccharides in several species of Gram-negative bacteria. This compound is notable for its presence in various biological systems and its role in lipid metabolism .

Scientific Research Applications

3-Hydroxy Heptadecanoic Acid has a wide range of applications in scientific research:

Safety and Hazards

3-Hydroxyheptadecanoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

3-Hydroxyheptadecanoic acid is a type of 3-hydroxy acid that can be used as a chemical marker for endotoxins . Endotoxins are part of the outer membrane of the cell wall of Gram-negative bacteria. They play a crucial role in the structure of the bacteria and, when released into the environment, can cause a strong immune response.

Mode of Action

It is known to interact with endotoxins, which are lipopolysaccharides found in the outer membrane of gram-negative bacteria .

Result of Action

The primary result of the action of this compound is its potential use as a chemical marker for endotoxins . This means that the presence of this compound can indicate the presence of endotoxins, which can be useful in diagnosing infections caused by Gram-negative bacteria.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy Heptadecanoic Acid can be synthesized through the hydroxylation of heptadecanoic acid. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the third carbon position.

Industrial Production Methods: In industrial settings, the production of 3-Hydroxy Heptadecanoic Acid may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the compound through fermentation processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound .

Types of Reactions:

    Oxidation: 3-Hydroxy Heptadecanoic Acid can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced to form heptadecanoic acid.

    Substitution: Hydroxyl groups in 3-Hydroxy Heptadecanoic Acid can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

Comparison with Similar Compounds

  • 3-Hydroxy Octanoic Acid
  • 3-Hydroxy Hexadecanoic Acid
  • 3-Hydroxy Tetradecanoic Acid

Comparison: 3-Hydroxy Heptadecanoic Acid is unique due to its specific chain length and hydroxylation pattern. Compared to shorter-chain hydroxylated fatty acids like 3-Hydroxy Octanoic Acid, it has different physical and chemical properties, such as melting point and solubility. Its role in bacterial lipopolysaccharides also distinguishes it from other hydroxylated fatty acids, making it a compound of interest in microbiological and biochemical research .

Properties

IUPAC Name

3-hydroxyheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUXWSQLNHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960607
Record name 3-Hydroxyheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40165-89-7
Record name 3-Hydroxyheptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-hydroxyheptadecanoic acid in bacterial lipopolysaccharides?

A1: this compound is a significant component of the lipid A moiety in lipopolysaccharides (LPS), which are found in the outer membrane of Gram-negative bacteria. [, , ] LPS, also known as endotoxin, plays a crucial role in bacterial structural integrity and elicits strong immune responses in mammals. The composition of fatty acids in lipid A, including this compound, can influence the overall potency and immunogenicity of the LPS molecule. []

Q2: How does the structure of LPS from different Bacteroides species differ in terms of this compound?

A2: Research indicates that while this compound is present in LPS across several Bacteroides species, its specific role can vary. For instance, in Bacteroides fragilis NCTC 9343, it participates in both ester and amide linkages within the LPS structure. [] This is in contrast to Bacteroides gingivalis strains, where this compound is primarily found in a branched form as a major component of the lipid portion. [] These structural variations can contribute to differences in the antigenic properties and the immune responses elicited by LPS from different Bacteroides species.

Q3: Are there any analytical techniques used to identify and characterize this compound in bacterial samples?

A3: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying fatty acids, including this compound, in bacterial samples. [, ] This method allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios.

Q4: Is there a link between the presence of this compound in marine bacteria and their taxonomy?

A4: Research suggests that the presence and abundance of specific fatty acids, including this compound, can be valuable chemotaxonomic markers for bacterial classification. [] For instance, the identification of this compound as a major hydroxyl fatty acid in the marine bacterium Rapidithrix thailandica contributed to its taxonomic placement within the family 'Flammeovirgaceae'. [] This highlights the relevance of analyzing fatty acid profiles, including this compound, for understanding bacterial diversity and evolutionary relationships.

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